(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride
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Overview
Description
(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride is a chemical compound with a unique structure that includes an indole ring, a carboximidoyl chloride group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride typically involves the reaction of 6-methylindole with hydroxylamine hydrochloride and a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Material: 6-methylindole
Reagents: Hydroxylamine hydrochloride, chlorinating agent (e.g., thionyl chloride)
Solvent: Dichloromethane
Base: Triethylamine
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Amines derived from the carboximidoyl chloride group.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboximidoyl chloride group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyindole-3-carboximidoyl chloride: Lacks the methyl group at the 6-position.
6-Methylindole-3-carboximidoyl chloride: Lacks the hydroxy group.
Indole-3-carboximidoyl chloride: Lacks both the methyl and hydroxy groups.
Uniqueness
(3Z)-N-Hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride is unique due to the presence of both the hydroxy group and the methyl group at the 6-position
Properties
IUPAC Name |
(3Z)-N-hydroxy-6-methyl-1H-indole-3-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-2-3-7-8(10(11)13-14)5-12-9(7)4-6/h2-5,12,14H,1H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMHXORIHEJHO-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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